3-Methyltetrahydro-2H-pyran-3-carbonitrile

Description

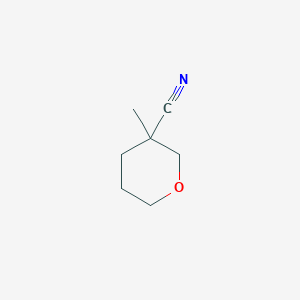

Structure

3D Structure

Properties

IUPAC Name |

3-methyloxane-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-7(5-8)3-2-4-9-6-7/h2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOXBSUYIVTMNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCOC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyltetrahydro 2h Pyran 3 Carbonitrile and Its Analogs

Established Synthetic Routes to Tetrahydro-2H-pyran-carbonitrile Derivatives

The construction of the tetrahydropyran (B127337) ring and the introduction of substituents at specific positions are the cornerstones of synthesizing compounds like 3-Methyltetrahydro-2H-pyran-3-carbonitrile. Established methods often involve a sequential approach, beginning with the formation of the heterocyclic ring, followed by the installation of the desired functional groups.

Cyclization Reactions for Tetrahydropyran Ring Formation

A variety of cyclization strategies have been developed to form the tetrahydropyran ring. These methods often utilize acyclic precursors that undergo intramolecular reactions to form the six-membered heterocycle.

One of the most powerful and widely used methods for tetrahydropyran synthesis is the Prins cyclization . This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by the internal olefin to form the tetrahydropyran ring. The versatility of the Prins cyclization allows for the synthesis of a wide range of substituted tetrahydropyrans. ntu.edu.sg

Another prominent method is the intramolecular oxa-Michael reaction . This approach involves the cyclization of a δ-hydroxy-α,β-unsaturated ester, ketone, or nitrile. The reaction is typically base-catalyzed and proceeds via a conjugate addition of the hydroxyl group to the electron-deficient double bond, forming the tetrahydropyran ring. This method is particularly useful for the synthesis of tetrahydropyrans with substituents at various positions.

Intramolecular hydroalkoxylation/cyclization of unsaturated alcohols is another effective strategy. This can be catalyzed by various transition metals or acids. For instance, lanthanide triflates have been shown to be efficient catalysts for the intramolecular Markovnikov-type hydroalkoxylation of hydroxyalkenes. organic-chemistry.org

The following table summarizes some common cyclization reactions for tetrahydropyran ring formation:

| Cyclization Reaction | Description | Key Intermediates |

| Prins Cyclization | Acid-catalyzed condensation of a homoallylic alcohol with a carbonyl compound. | Oxocarbenium ion |

| Oxa-Michael Reaction | Base-catalyzed intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated system. | Enolate |

| Intramolecular Hydroalkoxylation | Metal or acid-catalyzed addition of an alcohol to an alkene or alkyne within the same molecule. | Varies with catalyst |

Introduction of the Carbonitrile Functionality at the 3-Position

The introduction of a carbonitrile group at the 3-position of the tetrahydropyran ring can be achieved through various synthetic strategies. One approach involves the cyclization of a precursor already containing the nitrile group. For instance, the reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate with 3,6-dihydro-2H-pyran-4-carbonitrile in the presence of a base like potassium carbonate can lead to a substituted tetrahydropyran with a cyano group. rsc.org

Alternatively, the carbonitrile group can be introduced into a pre-formed tetrahydropyran ring. This can be accomplished through nucleophilic substitution reactions where a suitable leaving group at the 3-position is displaced by a cyanide anion. Another method involves the conversion of a carboxylic acid or an amide at the 3-position to a nitrile using standard dehydrating agents.

Regioselective and Stereoselective Methylation Strategies at the 3-Position

Creating the quaternary center at the C3 position by introducing a methyl group onto a tetrahydropyran-3-carbonitrile precursor requires careful control of regioselectivity and stereoselectivity. The α-proton to the nitrile group is acidic and can be removed by a suitable base to form a carbanion, which can then be alkylated with a methylating agent like methyl iodide.

The stereochemical outcome of the methylation is crucial. The diastereoselective synthesis of polysubstituted tetrahydropyrans can be influenced by the existing stereocenters on the ring and the reaction conditions. For example, in the synthesis of polysubstituted tetrahydropyrans, the stereochemistry of the product can be directly correlated with the geometry of the starting homoallyl alcohols. nih.gov While specific examples for the methylation of tetrahydropyran-3-carbonitrile are not abundant in the literature, general principles of diastereoselective alkylation of cyclic systems can be applied. The choice of base, solvent, and temperature can significantly impact the facial selectivity of the electrophilic attack by the methylating agent.

Advanced Synthetic Approaches

Modern synthetic chemistry has seen the development of powerful new methods that allow for the construction of complex molecules with high efficiency and stereocontrol. These advanced approaches are particularly well-suited for the synthesis of challenging structures like this compound.

Asymmetric Organocatalytic Methods for Substituted Tetrahydropyrans

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including substituted tetrahydropyrans. researchgate.net Small organic molecules are used as catalysts to induce chirality in the product. These methods offer several advantages, including mild reaction conditions and the avoidance of toxic heavy metals.

For the synthesis of substituted tetrahydropyrans, organocatalytic domino or cascade reactions are particularly attractive. These reactions involve a series of transformations that occur in a single pot, leading to the rapid construction of complex molecular architectures. For example, an organocatalytic approach to polysubstituted tetrahydropyrans can involve a domino Michael addition/acetalization process, allowing for the formation of multiple contiguous stereocenters with excellent enantioselectivity. acs.org The synthesis of functionalized 3,4-dihydropyran derivatives has also been achieved through organocatalytic enantioselective addition of 1,3-cycloalkanediones to α,β-unsaturated aldehydes. researchgate.netsemanticscholar.org

The following table highlights some key features of asymmetric organocatalytic methods for tetrahydropyran synthesis:

| Catalyst Type | Reaction Type | Advantages |

| Chiral Amines (e.g., Proline derivatives) | Michael additions, Aldol reactions, Mannich reactions | Readily available, inexpensive, high enantioselectivity. |

| Chiral Phosphoric Acids | Oxa-Michael reactions, Prins cyclizations | Strong Brønsted acids, create a chiral environment. |

| Thiourea and Squaramide Catalysts | Michael additions, Henry reactions | Activate substrates through hydrogen bonding. |

Multi-component Reactions Incorporating Pyran Rings

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains the structural elements of all the starting materials. MCRs are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. ufms.br

Several MCRs have been developed for the synthesis of highly substituted tetrahydropyran rings. researchgate.net These reactions often proceed through a cascade of events, allowing for the formation of multiple bonds and stereocenters in a single step. For instance, a three-component reaction can be designed to assemble the tetrahydropyran core and introduce the necessary substituents for the synthesis of complex molecules. The synthesis of all-carbon, quaternary center-containing cyclohexenones through an organocatalyzed, multicomponent coupling has been reported, demonstrating the potential of such strategies for creating congested stereocenters. nih.gov While specific MCRs for this compound are not explicitly detailed, the principles of MCR design can be applied to develop novel and efficient routes to this and related compounds.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is a critical step in maximizing the yield and purity of the target compound, this compound, and its analogs. The ideal conditions are highly dependent on the chosen synthetic route.

For a Strecker-type synthesis , which involves the reaction of a ketone with a cyanide source and an amine, several parameters can be adjusted. wikipedia.orgjk-sci.commasterorganicchemistry.com The ketone precursor, in this case, would be 3-methyltetrahydropyran-3-one. The choice of cyanide source is crucial; common reagents include trimethylsilyl (B98337) cyanide (TMSCN) or alkali metal cyanides like potassium cyanide (KCN) or sodium cyanide (NaCN). jk-sci.commasterorganicchemistry.com When using alkali metal cyanides, the addition of a weak acid, such as ammonium (B1175870) chloride (NH4Cl), is often necessary to generate hydrocyanic acid (HCN) in situ. masterorganicchemistry.com The reaction is typically catalyzed by an acid or a base. Lewis acids can be employed to activate the carbonyl group of the ketone, enhancing its electrophilicity. acs.org

The solvent system also plays a significant role. While aqueous media can be used, organic solvents are often preferred to improve the solubility of the reactants. acs.org Temperature and reaction time are interdependent variables that must be empirically determined to drive the reaction to completion while minimizing the formation of byproducts. For instance, a study on the Strecker reaction of various aldehydes and ketones demonstrated that the reaction could be efficiently carried out at room temperature. acs.org

In the case of a Michael addition approach, the reaction would involve the conjugate addition of a cyanide nucleophile to an α,β-unsaturated precursor like 3-methyl-3,4-dihydro-2H-pyran. nih.govnumberanalytics.comorganic-chemistry.org The optimization of this reaction would focus on the choice of the cyanide source and the catalyst. Highly nucleophilic cyanide sources are required, and the use of organoaluminum reagents or other Lewis acids can activate the unsaturated system towards nucleophilic attack. organic-chemistry.org The selection of the solvent is also critical to ensure the solubility of all components and to facilitate the reaction.

The following interactive table summarizes key parameters that can be optimized for these synthetic routes.

| Parameter | Strecker Synthesis | Michael Addition | Rationale for Optimization |

| Cyanide Source | TMSCN, KCN, NaCN | TMSCN, HCN | TMSCN is often milder and more soluble in organic solvents. KCN/NaCN are cost-effective but may require acidic conditions. jk-sci.commasterorganicchemistry.comorganic-chemistry.org |

| Catalyst | Lewis Acids (e.g., ZnCl2), Brønsted Acids (e.g., NH4Cl), Bases | Lewis Acids (e.g., (salen)Al-Cl), Organocatalysts | Catalysts activate the electrophile (ketone or unsaturated pyran) and can influence stereoselectivity. acs.orgorganic-chemistry.org |

| Solvent | Methanol, Ethanol, Acetonitrile, Water | Dichloromethane, Toluene, Ethereal Solvents | The solvent must solubilize reactants and not interfere with the reaction. Aprotic solvents are common in Michael additions. acs.orgorganic-chemistry.org |

| Temperature | Room Temperature to Reflux | Low Temperature to Room Temperature | Temperature affects reaction rate and selectivity. Lower temperatures can enhance stereoselectivity in Michael additions. |

| Reaction Time | Hours to Days | Minutes to Hours | Monitored by techniques like TLC or GC-MS to determine the point of maximum conversion. |

Precursors and Starting Materials in the Synthesis of this compound Derivatives

For a synthetic route based on the Strecker synthesis , the key precursor is 3-methyltetrahydropyran-3-one . wikipedia.orgjk-sci.commasterorganicchemistry.com This cyclic ketone provides the necessary carbon skeleton, and the subsequent reaction introduces the cyano and amino groups at the C-3 position. The synthesis of 3,5-disubstituted tetrahydropyran-4-ones has been reported through the condensation of acetone (B3395972) with formaldehyde, which could be adapted for the synthesis of the required 3-methylated analog. researchgate.net

Alternatively, a Michael addition pathway would necessitate an α,β-unsaturated precursor, such as 3-methyl-3,4-dihydro-2H-pyran or a related enone. nih.govnumberanalytics.com The synthesis of substituted dihydropyrans can be achieved through various methods, including the Prins cyclization. researchgate.net

The table below outlines the primary precursors and the starting materials from which they can be derived.

| Precursor for Target Synthesis | Potential Starting Materials for Precursor Synthesis | Synthetic Transformation to Precursor |

| 3-Methyltetrahydropyran-3-one | Substituted 1,5-diols, Dihydropyrans | Oxidation of a corresponding secondary alcohol, Cyclization reactions. organic-chemistry.org |

| 3-Methyl-3,4-dihydro-2H-pyran | Homoallylic alcohols and aldehydes | Prins Cyclization. researchgate.net |

| Acyclic Precursors for Cyclization | Substituted pentanals or pentenoic acids | Multi-step synthesis involving protection/deprotection and functional group interconversions. organic-chemistry.org |

The choice of starting materials is often guided by commercial availability, cost, and the efficiency of the synthetic route to the desired precursor. For instance, the Prins reaction offers a convergent approach to substituted tetrahydropyrans from simpler aldehydes and homoallylic alcohols. researchgate.net The synthesis of substituted tetrahydropyran-4-ones from divinyl ketones has also been documented, providing another potential route to the key ketone precursor.

Chemical Reactivity and Transformation of 3 Methyltetrahydro 2h Pyran 3 Carbonitrile

Reactions of the Carbonitrile Group

The carbonitrile (cyano) group is a versatile functional group that can undergo a variety of transformations, primarily involving reduction to amines or nucleophilic attack at the electrophilic carbon atom.

The reduction of the nitrile group in 3-Methyltetrahydro-2H-pyran-3-carbonitrile yields the corresponding primary amine, (3-Methyltetrahydro-2H-pyran-3-yl)methanamine. This transformation is fundamental for introducing a basic aminomethyl side chain. Common methods for this reduction include catalytic hydrogenation or the use of potent hydride reagents. The steric hindrance at the C-3 position may necessitate more rigorous reaction conditions compared to unhindered nitriles.

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas in the presence of a metal catalyst. Raney Nickel is a common choice, often requiring high pressures and temperatures. Other catalysts, such as rhodium or platinum oxides, can also be effective.

Hydride Reductions: Strong hydride reagents, most notably Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), are highly effective for reducing nitriles to primary amines. The reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon, followed by workup with water to hydrolyze the resulting intermediate and liberate the amine.

The table below summarizes potential conditions for this reduction.

| Reagent(s) | Solvent | General Conditions | Product |

|---|---|---|---|

| H₂, Raney Nickel | Ethanol or Methanol | High pressure, elevated temperature | (3-Methyltetrahydro-2H-pyran-3-yl)methanamine |

| 1. LiAlH₄ 2. H₂O | THF or Diethyl Ether | Reflux, followed by aqueous workup |

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. These reactions can lead to the formation of ketones, carboxylic acids, or more complex heterocyclic structures.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. The reaction proceeds through a primary amide intermediate, 3-Methyltetrahydro-2H-pyran-3-carboxamide. If the reaction is stopped at this stage, the amide can be isolated. Complete hydrolysis yields 3-Methyltetrahydro-2H-pyran-3-carboxylic acid.

Addition of Organometallic Reagents: Organometallic compounds, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), readily add to the nitrile group. masterorganicchemistry.comchemguide.co.uk This reaction provides a powerful method for carbon-carbon bond formation. The initial addition forms a magnesium or lithium imine salt. Subsequent acidic workup hydrolyzes this intermediate to a ketone. For example, the reaction with methylmagnesium bromide would produce 1-(3-Methyltetrahydro-2H-pyran-3-yl)ethan-1-one.

A summary of this ketone synthesis is presented in the table below.

| Organometallic Reagent | Solvent | Workup | Product |

|---|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Diethyl Ether or THF | Aqueous acid (e.g., H₃O⁺) | 1-(3-Methyltetrahydro-2H-pyran-3-yl)ethan-1-one |

| Phenyllithium (C₆H₅Li) | Diethyl Ether or THF | Phenyl(3-methyltetrahydro-2H-pyran-3-yl)methanone |

Cyclization Reactions: While intramolecular cyclization is not feasible without additional reactive groups, this compound could serve as a precursor in intermolecular cyclization reactions to form new heterocyclic systems. For instance, condensation reactions with other molecules containing multiple functional groups can lead to the formation of substituted pyridines or pyrimidines. mdpi.com

Reactions of the Tetrahydropyran (B127337) Ring System

The tetrahydropyran (THP) ring is a saturated cyclic ether, making it generally stable and unreactive, akin to acyclic ethers like diethyl ether.

Direct functionalization of the saturated tetrahydropyran ring in this compound is challenging. The C-H bonds are typically unreactive, and the electron-withdrawing nature of the nitrile group at C-3 further deactivates the ring toward electrophilic attack.

Methods such as free-radical halogenation could potentially introduce a substituent, likely at the C-2 or C-6 positions adjacent to the ring oxygen, but such reactions often lack selectivity and may lead to a mixture of products. More commonly, functionalized tetrahydropyran systems are synthesized from acyclic precursors or through the modification of unsaturated pyran rings, rather than by direct substitution on the saturated core. nih.gov

The ether linkage in the tetrahydropyran ring is robust under most conditions but can be cleaved by strong acids, particularly hydrogen halides like hydrobromic acid (HBr) or hydriodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack (Sₙ2) by the halide ion. This would result in a ring-opened halo-alcohol. For this compound, cleavage would likely yield a 5-halopentanol derivative with the methyl and cyano groups remaining on the carbon chain. For example, reaction with excess HBr would be expected to produce 3-(2-bromoethyl)-3-methyl-5-hydroxypentanenitrile.

Rearrangement reactions of the tetrahydropyran ring are uncommon due to its stability. Such reactions would require specific substrates and catalysts, for which there is little precedent for simple substituted tetrahydropyrans.

Stereochemical Aspects of Reactions

Stereochemistry is a critical aspect of the reactivity of this compound, as it contains a chiral quaternary center at the C-3 position.

Assuming the starting material is a racemic mixture of (R)- and (S)-enantiomers, any reaction that does not involve bond-making or bond-breaking at the C-3 center will produce a racemic product. For example, the reduction of the nitrile to an amine or its conversion to a ketone via a Grignard reaction will yield the corresponding racemic amine or ketone, preserving the stereochemical identity of the C-3 center in each molecule.

If a reaction were to introduce a new stereocenter on the tetrahydropyran ring (e.g., at C-2 or C-6), the outcome would be a mixture of diastereomers. For instance, if a hypothetical functionalization at C-2 occurred on the racemic starting material, four stereoisomers could be formed: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) isomers would be one pair of enantiomers, while the (2R, 3S) and (2S, 3R) isomers would be a second pair of enantiomers. The relationship between the (2R, 3R) and (2R, 3S) isomers is diastereomeric.

If a single enantiomer of this compound were used as the starting material, reactions at the nitrile group would yield a single enantiomer of the product. Reactions creating a new stereocenter on the ring would lead to a mixture of diastereomers, potentially in unequal amounts if the existing chiral center at C-3 directs the stereochemical course of the reaction (diastereoselective induction). nih.gov

Role of 3 Methyltetrahydro 2h Pyran 3 Carbonitrile in Complex Molecule Synthesis

Intermediate in the Synthesis of Biologically Active Compounds

The utility of 3-Methyltetrahydro-2H-pyran-3-carbonitrile as a synthetic intermediate stems from its combination of a stable heterocyclic core and a versatile nitrile functional group. The pyran framework is a prominent feature in numerous pharmaceutical drugs, underscoring its importance in drug discovery. encyclopedia.pubtaylorandfrancis.com

While direct applications of this compound in existing agrochemicals are not extensively documented, its structural components are highly relevant. The tetrahydropyran (B127337) ring is a key component in various bioactive molecules, and the nitrile group is a well-established precursor to other essential functional groups, such as carboxylic acids (via hydrolysis) and amines (via reduction). These transformations yield key pharmaceutical intermediates. sumitomo-chem.co.jp The development of efficient synthetic routes to pyran derivatives is often driven by their potential application in creating new therapeutic agents. bohrium.comnih.gov

The presence of the tetrahydropyran ring can optimize hydrogen-bonding interactions within enzyme binding pockets, a strategy that has been successfully used in the design of potent HIV protease inhibitors. nih.gov The strategic placement of a functionalized THP ring can lead to tighter drug-enzyme binding and improved potency. pharmablock.com

This compound serves as a valuable starting point for generating libraries of novel compounds for drug discovery. The nitrile functionality allows for chemical elaboration into a variety of other groups, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies. This versatility is crucial in the development of new drug candidates. For instance, the synthesis of pyran-fused heterocyclic systems, which can be accessed from nitrile-containing precursors, has led to compounds with potential antimicrobial and anticancer properties. mdpi.commdpi.com The tetrahydropyran motif itself is found in numerous compounds that have entered clinical trials, demonstrating that investment in new molecules containing this ring system remains a key focus in drug discovery. pharmablock.comacs.org

Table 1: Examples of Marketed Drugs Containing a Tetrahydropyran Moiety

| Drug Name | Therapeutic Area | Role of Tetrahydropyran Ring |

| Gilteritinib | Acute Myeloid Leukemia | Part of an amino-THP substituent contributing to kinase inhibition. pharmablock.com |

| Venetoclax | Chronic Lymphocytic Leukemia | Incorporated via a THP-methylamine building block. pharmablock.com |

| AZD0156 | Oncology (ATM Kinase Inhibitor) | A THP-amine fragment was installed to improve the drug's overall profile. pharmablock.com |

| PF-06409577 | Diabetes | Acts as a conformationally restrained ether to balance lipophilicity. pharmablock.com |

Building Block for Diverse Chemical Derivatives

The chemical reactivity of this compound allows it to be used as a versatile building block for a wide range of more complex molecules. Both the nitrile group and the tetrahydropyran ring can be involved in synthetic transformations.

The primary point of reactivity on this compound is the nitrile group, which can be converted into several other key functional groups. These transformations allow for the generation of a diverse array of substituted tetrahydropyran derivatives, each with unique properties and potential for further reaction.

Table 2: Potential Transformations of this compound

| Reaction Type | Reagents | Resulting Functional Group | Product Class |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | 3-Methyltetrahydro-2H-pyran-3-carboxylic acid |

| Reduction | LiAlH₄ or H₂, Raney Ni | Primary Amine (-CH₂NH₂) | (3-Methyltetrahydro-2H-pyran-3-yl)methanamine |

| Grignard Reaction | R-MgBr, then H₃O⁺ | Ketone (-C(O)R) | (3-Methyltetrahydro-2H-pyran-3-yl)(R)methanone |

These derivatives can then be used in further synthetic steps. For example, the carboxylic acid derivative can undergo esterification or amide bond formation, while the amine derivative can be acylated or used in reductive amination protocols.

Nitrile-containing pyrans are valuable intermediates for the construction of fused heterocyclic systems. nih.gov Multicomponent reactions involving malononitrile are frequently used to synthesize various pyran-annulated systems. nih.govorientjchem.org For instance, 2-amino-4H-pyran-3-carbonitriles serve as key intermediates for synthesizing fused systems like pyranopyrimidines and pyranoquinolines. mdpi.com

While this compound is a saturated system, its derived functional groups can participate in cyclization reactions. The amine obtained from nitrile reduction can be used to construct fused nitrogen-containing heterocycles, and the carboxylic acid from hydrolysis can be used to form fused lactones or other related structures. Domino reactions starting from pyran precursors can lead to the formation of complex polycyclic systems through sequences of cyclization and ring-opening/closing events. nih.govacs.org

Strategies for Incorporation into Target Molecules

The incorporation of the 3-methyl-tetrahydropyran-3-yl moiety into a larger target molecule relies on established synthetic transformations of its functional group or derivatives. Once converted to a more reactive handle like an amine or carboxylic acid, a variety of coupling strategies can be employed.

Amide and Ester Linkages: The carboxylic acid derivative is readily coupled with amines or alcohols using standard peptide coupling reagents (e.g., EDC, DCC) or through Fischer esterification to form stable amide or ester bonds, respectively.

Carbon-Carbon Bond Formation: Intermediates derived from the tetrahydropyran core can be utilized in powerful carbon-carbon bond-forming reactions. For example, corresponding aldehydes or ketones can participate in Wittig or Julia-Kocienski reactions to introduce alkenyl substituents. google.com

Nucleophilic Substitution: The amine derivative can act as a nucleophile in SN2 or SNAr reactions to connect the tetrahydropyran scaffold to other molecular fragments, a strategy employed in the synthesis of Venetoclax. pharmablock.com

Intramolecular Cyclizations: In the synthesis of complex polycyclic natural products, functionalized tetrahydropyran rings are often formed via intramolecular cyclization strategies, such as the Prins reaction, hetero-Diels-Alder reactions, or metal-mediated cyclizations. researchgate.netorganic-chemistry.org A pre-formed building block like this compound can be incorporated early in a synthesis and its functional group carried through to a late-stage cyclization step.

The stability of the tetrahydropyran ring to a range of reaction conditions, including some radical transformations, makes it a robust scaffold to carry through a multi-step synthesis. acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for confirming the structure of 3-Methyltetrahydro-2H-pyran-3-carbonitrile. The spectrum provides characteristic signals for each unique proton in the molecule. The chemical shifts (δ) of the protons are influenced by their local electronic environment. For instance, protons on carbons adjacent to the oxygen atom of the tetrahydropyran (B127337) ring are expected to appear at a lower field (higher ppm) compared to other methylene (B1212753) protons in the ring. The methyl group protons would appear as a singlet at a higher field (lower ppm).

In the context of stereochemistry, when this compound is synthesized as a mixture of diastereomers, ¹H NMR spectroscopy is a powerful method for determining the diastereomeric excess (d.e.). rsc.orgresearchgate.netnih.gov Since diastereomers are chemically distinct, they often exhibit separate signals for at least some of their corresponding protons in the ¹H NMR spectrum. acs.org By integrating the signals corresponding to each diastereomer, the ratio of the two can be accurately determined. rsc.org For reliable quantification, it is crucial to select well-resolved signals that are free from overlap with other peaks and to ensure full relaxation of the nuclei between scans. researchgate.net

Expected ¹H NMR Data for this compound: (Note: The following is a prediction based on general principles and data from related structures. Actual values may vary.)

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| -CH₃ | 1.3 - 1.5 | Singlet |

| Ring -CH₂- | 1.6 - 2.2 | Multiplets |

| Ring -CH₂-O- | 3.5 - 4.0 | Multiplets |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. oregonstate.edu Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is indicative of its hybridization and the nature of the atoms attached to it.

The quaternary carbon at the 3-position, bonded to both the methyl and nitrile groups, would have a characteristic chemical shift. The carbon of the nitrile group (-C≡N) is also readily identifiable, typically appearing in the 110-125 ppm range. oregonstate.edu The carbons of the tetrahydropyran ring will have distinct signals, with the carbons adjacent to the oxygen atom being the most deshielded (highest ppm values within the aliphatic region). spectrabase.com

Predicted ¹³C NMR Chemical Shifts for this compound: (Note: These are estimated values based on data for 3-methyl-tetrahydropyran and the known effects of a nitrile substituent.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C H₃ | 20 - 25 |

| Ring -C H₂- | 25 - 35 |

| C -3 (Quaternary) | 35 - 45 |

| Ring -C H₂-O- | 65 - 75 |

| -C ≡N | 115 - 125 |

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the stereochemistry of complex molecules like this compound.

Nuclear Overhauser Effect Spectroscopy (NOESY) is another homonuclear 2D NMR experiment that reveals correlations between protons that are close to each other in space, regardless of whether they are directly bonded. slideshare.netlibretexts.org The cross-peaks in a NOESY spectrum indicate through-space dipolar couplings. youtube.com This is particularly useful for determining the relative stereochemistry at the C-3 position. For example, a NOESY experiment could show a correlation between the methyl group protons and specific protons on the tetrahydropyran ring, which would help to establish the orientation of the methyl group (axial or equatorial) and thus the stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula of this compound. The molecular formula of the compound is C₇H₁₁NO. By calculating the theoretical exact mass from this formula and comparing it to the experimentally measured exact mass, the elemental composition can be confirmed.

Calculated and Expected HRMS Data for C₇H₁₁NO:

| Ion | Theoretical Exact Mass |

| [M+H]⁺ | 126.09134 |

| [M+Na]⁺ | 148.07329 |

Any significant deviation between the measured and calculated mass would indicate an incorrect structural assignment or the presence of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. journals.co.zanih.gov It is routinely used to assess the purity of synthetic compounds and to identify components in a mixture. youtube.com

For this compound, an appropriate LC method would be developed to separate the target compound from any starting materials, by-products, or other impurities. The eluent from the LC column is then introduced into the mass spectrometer. The MS detector provides the mass of the eluting compounds, allowing for the positive identification of the peak corresponding to this compound by its molecular weight. nih.gov The purity of the sample can be determined by integrating the area of the target compound's peak relative to the total area of all detected peaks. nih.gov LC-MS is particularly useful for analyzing nitrile compounds and tetrahydropyran derivatives. journals.co.zanih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the specific frequencies at which these absorptions occur are characteristic of the bonds within the molecule. For this compound, IR spectroscopy would be instrumental in confirming the presence of the key nitrile (C≡N) and tetrahydropyran ring structures.

The C≡N triple bond in nitriles has a characteristic stretching vibration that appears in a relatively uncluttered region of the IR spectrum, typically between 2260 and 2220 cm⁻¹. spectroscopyonline.com This peak is often sharp and of medium to strong intensity. spectroscopyonline.com The presence of an alkyl substituent, such as the methyl group at the C3 position, on the carbon atom alpha to the nitrile group in a saturated ring system is expected to have a minor electronic effect on the C≡N bond, thus the absorption should fall squarely within the expected range. nih.govquimicaorganica.org

The tetrahydropyran ring is characterized by the presence of C-O-C and C-H bonds. The C-O-C ether linkage will exhibit a strong, characteristic stretching vibration in the fingerprint region, typically around 1100 cm⁻¹. The saturated nature of the pyran ring means that the C-H stretching vibrations from the methylene (CH₂) and methyl (CH₃) groups will appear just below 3000 cm⁻¹. Specifically, asymmetric and symmetric stretching of the CH₂ and CH₃ groups are expected in the 2950-2850 cm⁻¹ range. Additionally, bending vibrations for these groups would be observed in the 1470-1370 cm⁻¹ region.

A representative IR spectrum for this compound would display the following key absorption bands:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2245 ± 10 |

| Alkyl C-H | Stretching | 2960 - 2850 |

| Ether (C-O-C) | Stretching | 1100 ± 20 |

| Methylene (CH₂) | Bending (Scissoring) | 1465 ± 10 |

| Methyl (CH₃) | Bending (Asymmetric & Symmetric) | 1450 ± 10 and 1380 ± 10 |

This table presents hypothetical yet scientifically plausible data based on established principles of infrared spectroscopy.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. By precisely measuring the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), it is possible to confirm that the elemental composition of the sample matches the theoretical values calculated from its molecular formula. For this compound, the molecular formula is C₇H₁₁NO.

The theoretical elemental composition is calculated as follows:

Molecular Weight = (7 * 12.01) + (11 * 1.01) + (1 * 14.01) + (1 * 16.00) = 125.17 g/mol

%C = (7 * 12.01 / 125.17) * 100 = 67.17%

%H = (11 * 1.01 / 125.17) * 100 = 8.87%

%N = (1 * 14.01 / 125.17) * 100 = 11.19%

In a research setting, the experimentally determined values from a highly purified sample are expected to be in close agreement with these theoretical percentages, typically within a ±0.4% deviation, which is a common standard for publication in scientific journals. cardiff.ac.uk

| Element | Theoretical % | Experimental % (Hypothetical) | Deviation (%) |

| Carbon (C) | 67.17 | 67.05 | -0.12 |

| Hydrogen (H) | 8.87 | 8.95 | +0.08 |

| Nitrogen (N) | 11.19 | 11.12 | -0.07 |

This table presents hypothetical yet scientifically plausible data, illustrating a successful elemental analysis for the target compound.

Any significant deviation from these values would suggest the presence of impurities, such as residual solvents or starting materials, necessitating further purification.

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are indispensable for both the purification of this compound from a reaction mixture and for the assessment of its purity. The choice of technique depends on the scale of the separation and the properties of the compound and any impurities.

Column Chromatography

For the initial purification of the crude product, column chromatography is a widely used and effective method. youtube.com This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent). youtube.com Given the polarity of the nitrile group and the ether linkage, this compound is expected to be a moderately polar compound.

A typical purification protocol would involve loading the crude mixture onto a silica gel column and eluting with a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexanes. Less polar impurities would elute first, followed by the desired product, and more polar impurities would be retained more strongly on the column. The progress of the separation would be monitored by thin-layer chromatography (TLC). researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

To assess the purity of the final product and to identify any volatile impurities, gas chromatography-mass spectrometry (GC-MS) is the technique of choice. nih.govsbq.org.br In GC, the sample is vaporized and passed through a capillary column with a stationary phase. mdpi.com Compounds are separated based on their boiling points and their interactions with the stationary phase. mdpi.com The separated components then enter the mass spectrometer, which provides information about their molecular weight and fragmentation patterns, allowing for their identification. nih.gov

For this compound, a non-polar or medium-polarity capillary column would likely be used. The retention time of the compound would be a key identifier. The resulting mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 125), along with characteristic fragment ions resulting from the cleavage of the tetrahydropyran ring and the loss of the nitrile or methyl groups. The integration of the peak in the gas chromatogram provides a quantitative measure of the compound's purity.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Expected Retention Time (Hypothetical) | Detection |

| Column Chromatography | Silica Gel | Gradient: 0-30% Ethyl Acetate in Hexanes | N/A (fractions collected) | TLC with UV and/or staining |

| Gas Chromatography | 5% Phenyl-methylpolysiloxane | Helium | 8.5 minutes | Mass Spectrometry (MS) |

This table outlines plausible chromatographic conditions and expected outcomes for the purification and analysis of the target compound.

The synthesis of related substituted aminotetrahydropyrans has been achieved through methods like Pd(II)-catalyzed stereoselective γ-methylene C–H arylation, followed by α-alkylation or arylation. nih.gov The purification and analysis of these complex structures also rely heavily on chromatographic techniques, underscoring their importance in the characterization of novel tetrahydropyran derivatives. nih.gov

Computational and Theoretical Investigations of 3 Methyltetrahydro 2h Pyran 3 Carbonitrile

Conformational Analysis and Energetics of Substituted Tetrahydropyrans

The tetrahydropyran (B127337) (THP) ring is a common structural motif in many natural products and biologically active compounds. nih.gov Its three-dimensional shape, or conformation, is crucial to its function. The THP ring typically adopts a chair-like conformation, similar to cyclohexane. For substituted THPs, the substituents can occupy either axial or equatorial positions, leading to different conformational isomers with varying energies.

Conformational analysis aims to identify the most stable conformations and the energy barriers between them. fiveable.me In the case of 3-Methyltetrahydro-2H-pyran-3-carbonitrile, both the methyl and nitrile groups are at the C3 position. The stability of the chair conformers will be influenced by the steric and electronic interactions of these groups with the rest of the ring.

Studies on related substituted pyrans reveal key energetic factors. For instance, in halogenated pyran analogues of D-talose, all analogues were found to adopt a standard 4C1-like (chair) conformation in both solution and solid states. nih.gov This preference was maintained despite significant 1,3-diaxial repulsion between substituents, highlighting the inherent stability of the chair form. nih.gov DFT calculations confirmed this preference. nih.gov Similarly, a conformational analysis of 3-methyltetrahydro-1,3-oxazine, a related heterocycle, identified eight minima on its potential energy surface, with the equatorial chair conformer being the most stable. researchgate.net

Computational studies on the thermal decomposition of 3,6-dihydro-2H-pyran derivatives showed that the addition of methyl substituents affects the activation free energy of the decomposition reactions. mdpi.com This indicates that substituents can significantly influence not just the ground-state energetics but also the stability of transition states. mdpi.com

Table 1: Calculated Energetic Parameters for Thermal Decomposition of Dihydropyran Derivatives Calculated at the PBE0/6-311+G(d,p) Level at 600 K.

| Compound | Activation Free Energy (ΔG≠) (kJ·mol−1) | Activation Enthalpy (ΔH≠) (kJ·mol−1) | Activation Energy (Ea) (kJ·mol−1) |

| 3,6-dihydro-2H-pyran (DHP) | 196 | 195 | 214 |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 190 | 189 | 208 |

| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 183 | 182 | 202 |

| Data sourced from a computational study on the thermal decomposition of dihydropyran compounds. mdpi.com |

Electronic Structure Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. dntb.gov.uamdpi.com These calculations can predict molecular geometries, vibrational frequencies (infrared spectra), and electronic properties, offering deep insights into a molecule's reactivity and behavior. nih.gov For this compound, DFT studies can elucidate the effects of the methyl and nitrile substituents on the pyran ring.

Typical DFT studies involve:

Geometry Optimization: Finding the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure. nih.gov

Vibrational Analysis: Calculating the frequencies of molecular vibrations, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure. mdpi.comscifiniti.com

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability. nih.govscifiniti.com

Molecular Electrostatic Potential (MEP): MEP maps show the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge transfer and hyperconjugative interactions within the molecule. nih.gov

In a study of dihydropyridine (B1217469) derivatives, DFT calculations using the B3LYP functional were employed to analyze these properties and relate them to the compounds' biological activity as calcium channel blockers. nih.gov Similarly, DFT studies on tetrapyrazinoporphyrazine derivatives helped to understand the effect of chlorination on the macrocycle's structure and properties. dntb.gov.uamdpi.com

Table 2: Representative Data from DFT Calculations on a Dihydropyridine Derivative (DHPP) Calculated using the DFT/B3LYP method.

| Parameter | Value |

| HOMO Energy | -6.01 eV |

| LUMO Energy | -1.79 eV |

| Energy Gap (ΔE) | 4.22 eV |

| Dipole Moment | 3.12 Debye |

| Data sourced from a combined experimental and theoretical study on 1,4-dihydropyridine (B1200194) derivatives. nih.gov |

Molecular Modeling and Docking Studies Relevant to Derived Compounds

Molecular modeling, particularly molecular docking, is a computational technique used to predict how a molecule (ligand) binds to the active site of a biological target, typically a protein or enzyme. nih.govnih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. While no specific docking studies on this compound have been published, the tetrahydropyran scaffold is present in many compounds that have been investigated using these techniques.

For example, docking studies have been performed on:

Tetrahydropyrimidine derivatives as potential inhibitors of fascin, a protein involved in cancer cell migration. nih.gov

Indolyl-pyrimidine hybrids designed as EGFR inhibitors for anticancer activity. nih.gov

Tetrahydropteridin derivatives targeting Polo-like kinase 1 (PLK1), another important cancer target. nih.gov

Pyrazoline derivatives have been docked against various targets, including tubulin and EGFR, to evaluate their anticancer potential. nih.govdovepress.com

These studies typically involve calculating a docking score and binding free energy (ΔGbind), which estimate the binding affinity of the ligand to the receptor. The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net For instance, in a study of thiazolyl-pyrazolines as EGFR inhibitors, docking revealed that the compounds fit into the active site in a manner similar to the known inhibitor erlotinib. dovepress.com

Table 3: Examples of Molecular Docking Studies on Heterocyclic Compounds

| Compound Class | Protein Target | Key Finding |

| Tetrahydropyrimidine derivatives | Fascin | Compound 4h showed the most potent binding in terms of ΔGbind. nih.gov |

| Tetrahydropteridin derivatives | Polo-like kinase 1 (PLK1) | Docking studies helped to understand the structure-activity relationship and design more potent inhibitors. nih.gov |

| Indolyl-pyrimidine derivatives | Epidermal Growth Factor Receptor (EGFR) | Compound 4g showed a proper binding mode inside the EGFR active site, comparable to erlotinib. nih.gov |

| Thiazolyl-pyrazoline derivatives | Epidermal Growth Factor Receptor (EGFR) | Compounds 7g and 7m showed binding patterns similar to erlotinib. dovepress.com |

Retrosynthetic Analysis and Synthetic Planning Algorithms

Retrosynthetic analysis is a strategy used by chemists to plan the synthesis of complex organic molecules. amazonaws.com It involves mentally breaking down the target molecule into simpler, commercially available precursors through a series of "disconnections" that correspond to the reverse of known chemical reactions. amazonaws.com

In recent years, this process has been augmented by Computer-Assisted Synthesis Planning (CASP) tools. arxiv.orgyoutube.com These software programs use algorithms to explore possible synthetic routes. They rely on databases of chemical reactions and a set of rules or templates to generate potential precursors for a given target molecule. nih.gov

The process typically involves:

One-Step Retrosynthesis: The software proposes various disconnections for the target molecule, generating a set of potential reactants. nih.gov

Iterative Expansion: This process is repeated for the generated reactants until a pathway from known, purchasable starting materials to the target molecule is established. nih.gov

Route Scoring: The algorithms often include scoring functions to rank the proposed synthetic routes based on factors like estimated reaction yields, cost of starting materials, and number of steps. youtube.com

Programs like SynRoute utilize a combination of general reaction templates and literature-based reaction databases to find practical synthetic routes. nih.gov Such tools have the potential to significantly accelerate the process of discovering how to make novel compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. sysrevpharm.org The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity. sysrevpharm.orgnih.gov

A QSAR model is developed by:

Data Collection: Assembling a dataset of compounds with known biological activities (e.g., IC50 values). nih.gov

Descriptor Calculation: Calculating a large number of numerical parameters, known as molecular descriptors, that represent the physicochemical properties of each molecule. nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation that correlates a subset of the descriptors with the biological activity. nih.govsysrevpharm.org

Validation: Rigorously testing the model's reliability and predictive power using internal and external validation techniques. nih.govmdpi.com

QSAR studies have been successfully applied to many classes of heterocyclic compounds related to the tetrahydropyran structure. For example, a QSAR model was developed for tetrahydropteridin derivatives as PLK1 inhibitors, which identified three key descriptors (maxHaaCH, ATSC7i, and AATS7m) that correlated with the inhibitory activity (pIC50). nih.gov Another study on tetrahydroquinoline derivatives as LSD1 inhibitors used 3D-QSAR methods (CoMFA and CoMSIA) to create models that guided the design of new, more potent compounds. mdpi.com These models provide valuable insights into which structural features are important for a desired biological effect. mdpi.comnih.gov

Table 4: Examples of QSAR Models for Heterocyclic Compounds

| Compound Series | Biological Activity | Statistical Method | Key Descriptors/Findings |

| Tetrahydropteridin derivatives | PLK1 Inhibition | MLR | Model based on maxHaaCH, ATSC7i, AATS7m descriptors (r² = 0.8213). nih.gov |

| Thiazolidine 4-one derivatives | Anti-tubercular | MLR | Positive correlation with polarizability (MLFER_S) and electronegativity (GATSe2). nih.gov |

| Tetrahydroquinoline derivatives | LSD1 Inhibition | 3D-QSAR (CoMFA/CoMSIA) | Contour maps guided the design of new inhibitors with improved activity. mdpi.com |

| Nitrobenzene derivatives | Toxicity to T. pyriformis | MLR, GA-PLS | Model based on G2, HOMT, G(Cl···Cl), Mor03v, and MAXDP descriptors (R² = 0.963). researchgate.net |

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Pathways

The creation of specific stereoisomers is crucial in modern drug discovery and materials science. For 3-Methyltetrahydro-2H-pyran-3-carbonitrile, the C3 position is a chiral center, making the development of stereoselective synthetic routes a primary area of future research. While various methods exist for synthesizing tetrahydropyran (B127337) rings, applying them to achieve high enantioselectivity for this specific compound remains a key challenge. organic-chemistry.orgorganic-chemistry.org

Future research should focus on adapting and refining existing asymmetric methodologies. Promising approaches include:

Asymmetric Prins Cyclization: This reaction, which forms 4-methylenetetrahydropyrans from aldehydes and homoallylic alcohols, could be a potential route. organic-chemistry.org Research could explore chiral Brønsted acid catalysis to control the stereochemistry at the newly formed centers. organic-chemistry.org

Intramolecular Cycloetherification: The enantioselective cycloetherification of hydroxy-α,β-unsaturated ketones, catalyzed by cation-binding oligoEG catalysts, presents another viable strategy for constructing the chiral tetrahydropyran core. organic-chemistry.org

Ring-Expansion Reactions: Stereoselective ring-expansion of smaller, readily available chiral precursors, such as cyclopropanated furans, offers an innovative pathway to highly functionalized dihydropyrans, which can then be reduced to the desired tetrahydropyran. nih.gov

A summary of potential stereoselective synthetic strategies is presented in Table 1.

| Synthetic Strategy | Catalyst/Reagent Type | Potential Advantages | Key Challenge |

| Asymmetric Prins Cyclization | Chiral Brønsted Acids (e.g., iIDP) | High regio- and enantioselectivities. organic-chemistry.org | Controlling the introduction of the nitrile group. |

| Intramolecular Cycloetherification | Cation-binding oligoEG catalysts | Straightforward synthesis of enantioenriched rings. organic-chemistry.org | Synthesis of the specific unsaturated precursor. |

| Ring-Expansion of Chiral Precursors | Brønsted Acid-Mediation | Access to diverse derivatives, scalability. nih.gov | Synthesis of the required monocyclopropanated furan. |

| Asymmetric Hetero-Diels-Alder | Chiral Copper(II)-bis(oxazoline) complexes | High diastereo- and enantioselectivity. organic-chemistry.org | Design of a suitable diene or dienophile containing the nitrile. |

This table is interactive. Users can sort and filter the data.

Exploration of New Reactivity Profiles for the 3-Carbonitrile and Methyl Substituent

The synthetic utility of this compound is largely dependent on the reactivity of its functional groups. The nitrile and methyl groups at the C3 position offer multiple handles for further chemical modification.

The Carbonitrile Group: This versatile functional group can be transformed into a variety of other moieties. Future research will likely focus on:

Hydrolysis: Conversion of the nitrile to a carboxylic acid or an amide. This would provide access to a new family of derivatives with different physicochemical properties.

Reduction: Reduction of the nitrile to a primary amine would introduce a basic center, which could be crucial for biological activity or for further functionalization.

Cycloadditions: The nitrile group can participate in cycloaddition reactions to form heterocyclic rings, such as tetrazoles, which are important pharmacophores.

Decyanation: The removal of the cyano group could be a strategic step in a multi-step synthesis. acs.org

The Methyl Group: While often considered less reactive, the methyl group can be functionalized through various modern synthetic methods. Exploration in this area could involve:

Radical Halogenation: Selective halogenation of the methyl group would provide a precursor for nucleophilic substitution reactions.

C-H Activation: Direct functionalization of the methyl C-H bonds, using transition metal catalysis, is a burgeoning field and would represent a highly efficient way to introduce new functional groups.

Structure-activity relationship (SAR) studies on related compounds have shown that replacing a cyano group with other functionalities like hydroxylmethyl, carboxylic acid, or amino groups can significantly alter biological potency and selectivity. acs.org A systematic exploration of these transformations for this compound is a logical and promising direction.

Expansion of Applications in Complex Chemical Synthesis

The tetrahydropyran scaffold is a cornerstone in the synthesis of complex molecules. nih.gov As a functionalized building block, this compound could be instrumental in the synthesis of novel natural product analogues and drug candidates.

Future applications could emerge in:

Natural Product Synthesis: Many natural products, such as (-)-dinemasone B and semperoside A, contain the pyran ring system. nih.gov This compound could serve as a key intermediate in the total synthesis of new or existing natural products.

Medicinal Chemistry: The tetrahydropyran motif is present in numerous approved drugs. niscpr.res.in The unique substitution pattern of this compound could be exploited to design new therapeutic agents, for instance, by incorporating it into scaffolds targeting proteases or kinases. niscpr.res.in

Materials Science: Tetrahydropyran derivatives have found use in the development of liquid crystal compounds. google.com The specific stereochemistry and polarity of derivatives of this compound could be investigated for applications in advanced materials.

Advanced Computational Design and Prediction for Derivatives

Computational chemistry offers powerful tools to accelerate research and discovery. For this compound, computational methods can be applied to:

Predict Reactivity and Stereoselectivity: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and predict the outcomes of potential synthetic routes, saving significant laboratory time and resources. organic-chemistry.org

Design Novel Derivatives: By modeling the interactions of virtual derivatives with biological targets, such as enzymes or receptors, computational screening can identify promising candidates for synthesis. This structure-based rational design approach is a cornerstone of modern drug discovery. acs.org

Predict Physicochemical Properties: Properties such as solubility, lipophilicity, and metabolic stability can be predicted for virtual derivatives, helping to prioritize which compounds to synthesize.

A summary of computational approaches and their potential applications is provided in Table 2.

| Computational Method | Application Area | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, reaction barriers, stereochemical preferences. organic-chemistry.org |

| Molecular Docking | Drug Design | Binding affinity and orientation of derivatives in a protein active site. |

| Quantitative Structure-Activity Relationship (QSAR) | Medicinal Chemistry | Correlation of structural features with biological activity to guide lead optimization. |

| Molecular Dynamics (MD) Simulations | Materials Science/Biology | Conformational flexibility, stability of ligand-protein complexes. |

This table is interactive. Users can sort and filter the data.

By integrating these computational approaches with synthetic efforts, the exploration of this compound and its derivatives can be pursued with greater efficiency and a higher probability of success.

Q & A

Q. What are the common synthetic routes for 3-Methyltetrahydro-2H-pyran-3-carbonitrile?

Methodological Answer: The synthesis typically involves multi-step protocols, such as cyclocondensation reactions or nucleophilic substitutions. For example, carbonyl compounds can react with nitrile-containing precursors under catalytic conditions. Solvent selection (e.g., ethanol-water mixtures) and temperature control (20–80°C) are critical for optimizing yields. Catalysts like sodium acetate or Lewis acids (e.g., ZnCl₂) may enhance reaction efficiency .

Q. Which spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm molecular structure and substituent positions (e.g., distinguishing methyl and nitrile groups) .

- FT-IR : For identifying functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, particularly for resolving ambiguous NMR data .

Q. What are the typical reaction pathways involving the nitrile group in this compound?

Methodological Answer: The nitrile group can undergo hydrolysis to carboxylic acids, reduction to amines, or participate in cycloaddition reactions. For instance, in acidic conditions, nitriles may hydrolyze to amides or acids, while catalytic hydrogenation (H₂/Pd-C) converts them to primary amines. These transformations are monitored via TLC and quantified using HPLC .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Cross-validation strategies include:

Q. What strategies optimize reaction yields in multi-step syntheses of pyran-carbonitrile derivatives?

Methodological Answer: Yield optimization involves:

Q. How can computational modeling predict the biological activity of this compound analogs?

Methodological Answer:

- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with antimicrobial or antitumor activity .

- Molecular docking : Identifies binding interactions with targets like enzymes or receptors (e.g., cytochrome P450) .

- MD simulations : Assess stability of ligand-target complexes over time .

Q. What green chemistry approaches are applicable to pyran-carbonitrile synthesis?

Methodological Answer:

Q. How are reaction mechanisms for pyran-carbonitrile derivatives validated experimentally?

Methodological Answer:

- Kinetic isotope effects (KIE) : Deuterium labeling tracks hydrogen transfer steps .

- Trapping intermediates : Use of radical scavengers (e.g., TEMPO) or spectroscopic probes (e.g., in-situ IR) .

- Stereochemical analysis : Chiral HPLC or optical rotation confirms retention/inversion during cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.